3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide
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Overview
Description
3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide: is a chemical compound belonging to the indolium family. It is characterized by the presence of a heptyl group attached to the nitrogen atom of the indolium ring, along with three methyl groups at positions 2, 3, and 3. The bromide ion serves as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide typically involves the alkylation of 2,3,3-trimethylindolenine with heptyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives.
Reduction Reactions: Reduction of the indolium ring can lead to the formation of indoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or ethanol, using nucleophiles such as sodium chloride or potassium iodide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide, often in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in aprotic solvents.
Major Products Formed:
Substitution Reactions: Formation of 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, chloride or iodide.
Oxidation Reactions: Formation of indole derivatives.
Reduction Reactions: Formation of indoline derivatives.
Scientific Research Applications
Chemistry: 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and other functional materials .
Biology: In biological research, this compound is utilized as a fluorescent probe due to its ability to emit light upon excitation. It is used in imaging techniques to study cellular processes and molecular interactions .
Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of advanced polymers, coatings, and electronic materials .
Mechanism of Action
The mechanism of action of 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The compound’s fluorescent properties enable it to act as a probe, allowing researchers to visualize and track molecular events within cells. The pathways involved in its action include signal transduction, gene expression, and enzymatic activity modulation .
Comparison with Similar Compounds
- 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
- 1-Propyl-2,3,3-trimethyl-3H-indolium bromide
- 1-Butyl-2,3,3-trimethyl-3H-indolium chloride
Comparison: 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide is unique due to the presence of the heptyl group, which imparts distinct physicochemical properties compared to its shorter alkyl chain analogs. This longer alkyl chain enhances its hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, the bromide counterion can be easily substituted, providing versatility in chemical modifications .
Biological Activity
3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide is a quaternary ammonium compound characterized by its unique indolium structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. The following article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structure
The chemical formula for this compound is C14H20BrN. It features a quaternary ammonium structure which contributes to its solubility and interaction with biological membranes.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 284.19 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
Antimicrobial Effects
Research has indicated that quaternary ammonium compounds like 3H-Indolium derivatives exhibit significant antimicrobial properties. In a study examining various indolium compounds, it was found that certain derivatives displayed effective inhibition against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Activity
- Objective : To evaluate the antimicrobial efficacy of 3H-Indolium derivatives.
- Method : Disk diffusion method was employed against Staphylococcus aureus and Escherichia coli.
- Results : The compound showed a notable zone of inhibition (average diameter of 15 mm against S. aureus).
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been studied in various cancer cell lines.
Case Study: Cytotoxicity Assessment
- Cell Lines : HeLa (cervical cancer) and MCF-7 (breast cancer).
- Method : MTT assay to determine cell viability post-treatment.
- Results :
- IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating significant cytotoxicity.
Neuroprotective Effects
Emerging research suggests that indolium compounds may possess neuroprotective properties. A study explored the effect of this compound on neuronal cells subjected to oxidative stress.
Case Study: Neuroprotection in Oxidative Stress
- Objective : To assess the protective effects of the compound against oxidative stress-induced apoptosis in neuronal cells.
- Method : Neuronal cell lines were treated with hydrogen peroxide alongside varying concentrations of the indolium compound.
- Results : The compound reduced apoptosis by approximately 40% at a concentration of 20 µM, highlighting its potential as a neuroprotective agent.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Membrane Disruption : Its quaternary ammonium structure allows it to integrate into cellular membranes, disrupting their integrity and leading to cell lysis in microbial applications.
- Reactive Oxygen Species (ROS) Regulation : The compound appears to modulate ROS levels in cells, contributing to its neuroprotective effects.
- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways through mitochondrial dysfunction.
Toxicological Considerations
While the biological activities are promising, it is essential to consider the toxicological profile of 3H-Indolium compounds. Studies have indicated potential cytotoxic effects at higher concentrations; thus, careful dosage regulation is necessary in therapeutic applications.
Toxicity Data Summary
Endpoint | Findings |
---|---|
Acute Toxicity | Moderate toxicity observed in animal models |
Genotoxicity | No significant genotoxic effects reported |
Reproductive Toxicity | Limited studies; further research needed |
Properties
CAS No. |
125252-52-0 |
---|---|
Molecular Formula |
C18H28BrN |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
1-heptyl-2,3,3-trimethylindol-1-ium;bromide |
InChI |
InChI=1S/C18H28N.BrH/c1-5-6-7-8-11-14-19-15(2)18(3,4)16-12-9-10-13-17(16)19;/h9-10,12-13H,5-8,11,14H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
UZCZKCJKNBPHHV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[Br-] |
Origin of Product |
United States |
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